tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate

説明

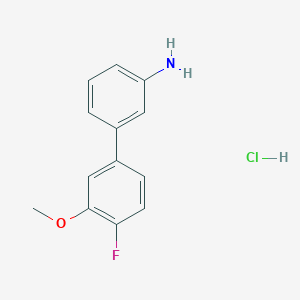

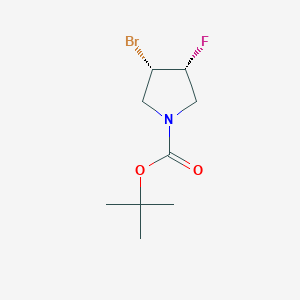

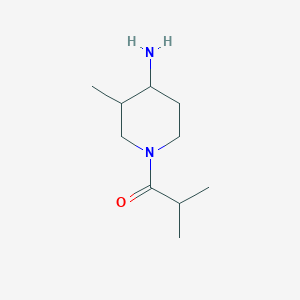

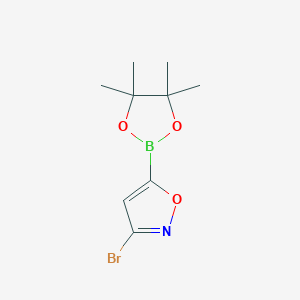

“tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1818847-23-2 . It has a molecular weight of 268.13 . The IUPAC name for this compound is tert-butyl (3R,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate . The physical form of this compound is a light-yellow oil .

Molecular Structure Analysis

The Inchi Code for “tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate” is 1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate” include a molecular weight of 268.13 , a storage temperature of 0-8 C , and a physical form of light-yellow oil .科学的研究の応用

Properties of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate

This compound has the CAS Number: 1818847-23-2 and a molecular weight of 268.13 . It is a light-yellow oil and should be stored at 0-8°C .

Application in Supramolecular Chemistry

Summary of the Application

The compound has been used in the study of supramolecular structures. Specifically, it has been used in the modulation of supramolecular structure by stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111) .

Methods of Application or Experimental Procedures

The researchers controlled the removal amount of tert-butyl groups in tetraazaperopyrrolidine derivatives by stepwise annealing on Ag (111) . The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .

Results or Outcomes Obtained

The series of supramolecular nanostructures were directly visualized by high-resolution scanning tunneling microscopy . The formation of the honeycomb network structure can be attributed to the van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds .

Synthesis of Biologically Active Compounds

Summary of the Application

This compound can be used as an intermediate in the synthesis of biologically active compounds . For example, it has been used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .

Methods of Application or Experimental Procedures

The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Results or Outcomes Obtained

The synthesized compound is a potential precursor to biologically active natural products .

Synthesis of Indole Derivatives

Summary of the Application

The compound has been used in the synthesis of indole derivatives . These derivatives are significant as a scaffold in the synthesis of biologically active natural products .

Methods of Application or Experimental Procedures

The synthesis utilizes simple commercially available materials . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Results or Outcomes Obtained

The synthesized compounds were characterized by spectral data .

Deprotection of tert-Butyl Groups

Summary of the Application

This compound can be used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This is a crucial step in the synthesis of complex organic molecules and biopolymers .

Methods of Application or Experimental Procedures

The deprotection is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane . This method does not require high temperatures, transition metals, or strong acidic or basic catalysts, making it suitable for structurally diverse compounds .

Results or Outcomes Obtained

The method provides a high isolated yield of up to 95% .

Synthesis of Indole Derivatives with Enyne or Diene Substituents

Summary of the Application

The compound has been used in the synthesis of indole derivatives with enyne or diene substituents . These derivatives are significant as a scaffold in the synthesis of biologically active natural products .

Safety And Hazards

特性

IUPAC Name |

tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFICPINAPXXEHE-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)

![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)

![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)